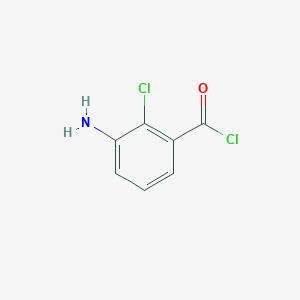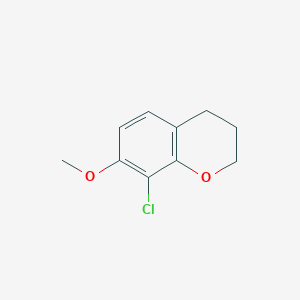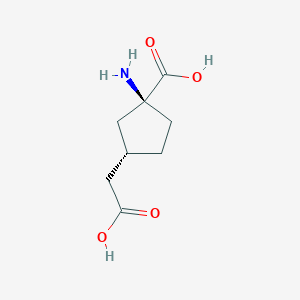
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is a derivative of D-mannopyranose, a sugar molecule. This compound is characterized by the presence of four acetyl groups attached to the mannopyranose ring and a pent-4-enyl group attached to the anomeric carbon. The acetyl groups protect the hydroxyl groups of the sugar, making the compound more stable and less reactive under certain conditions. This compound is often used in organic synthesis and carbohydrate chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: D-mannopyranose is first treated with acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-O-acetyl derivative. This step protects the hydroxyl groups of the sugar.
Glycosylation: The protected mannopyranose is then reacted with pent-4-enyl alcohol in the presence of a glycosylation promoter such as silver triflate or trimethylsilyl triflate. This step attaches the pent-4-enyl group to the anomeric carbon of the sugar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed by hydrolysis using acidic or basic conditions, yielding the free sugar.
Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as methanol and sodium methoxide for transesterification.
Major Products
Hydrolysis: D-mannopyranose and acetic acid.
Oxidation: Pent-4-enal or pent-4-enoic acid.
Substitution: Derivatives with different protecting groups.
Aplicaciones Científicas De Investigación
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside has several applications in scientific research:
Carbohydrate Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biological Studies: Employed in the study of carbohydrate-protein interactions and the role of sugars in biological systems.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of glycosylated drugs.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside depends on its specific application. In glycosylation reactions, the compound acts as a glycosyl donor, transferring the sugar moiety to an acceptor molecule. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions. The pent-4-enyl group can participate in further chemical modifications, allowing for the synthesis of diverse compounds.
Comparación Con Compuestos Similares
Similar Compounds
Methyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with a methyl group instead of a pent-4-enyl group.
Ethyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with an ethyl group instead of a pent-4-enyl group.
Benzyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with a benzyl group instead of a pent-4-enyl group.
Uniqueness
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is unique due to the presence of the pent-4-enyl group, which provides additional reactivity and versatility in chemical synthesis. This group can undergo various chemical transformations, allowing for the creation of a wide range of derivatives. The compound’s stability and ease of handling also make it a valuable intermediate in carbohydrate chemistry.
Propiedades
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18+,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZLEKUIXNODKZ-OKLPXFMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)
![3-[(Z)-2-chloroethenyl]pyridine](/img/structure/B1142947.png)
![Carbamic acid, [2-(2-oxoethyl)cyclopropyl]-, 1,1-dimethylethyl ester, trans-](/img/new.no-structure.jpg)






